

# Aspacytarabine (BST-236): A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aspacytarabine

Cat. No.: B605640

[Get Quote](#)

An In-depth Analysis for Researchers and Drug Development Professionals

## Abstract

**Aspacytarabine** (BST-236) is a novel cytarabine prodrug developed by BioSight Ltd. (now part of Ayala Pharmaceuticals) designed to deliver high-dose cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, with a more favorable safety profile.<sup>[1]</sup> By covalently linking cytarabine to asparagine, **aspacytarabine** aims to reduce systemic toxicity, particularly in older and medically compromised patients who are often ineligible for intensive chemotherapy.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **aspacytarabine**, with a focus on the experimental methodologies and quantitative data that underpin its clinical progression.

## Discovery and Development History

The development of **aspacytarabine** was driven by the long-standing clinical challenge of administering high-dose cytarabine, a highly effective anti-leukemic agent, to a broader patient population, including the elderly and those with comorbidities. The severe toxicities associated with high-dose cytarabine, such as myelosuppression, neurotoxicity, and gastrointestinal side effects, have historically limited its use.<sup>[2]</sup>

The core innovation behind **aspacytarabine** is its design as a prodrug that leverages the metabolic characteristics of cancer cells. While specific details regarding the initial "eureka" moment of its discovery are not extensively publicized, the developmental work was

spearheaded by Biosight Ltd. The company was founded by Dr. Stela Gengrinovitch, with Dr. Ruth Ben Yakar later leading as CEO.<sup>[4]</sup> The rationale for conjugating cytarabine with asparagine is rooted in the aim of achieving targeted delivery and controlled release of the active cytotoxic agent.

**Aspacytarabine** was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML and myelodysplastic syndromes (MDS).<sup>[4][5]</sup> It also received Fast Track Designation from the FDA for the first-line treatment of AML patients unfit for standard chemotherapy.<sup>[5]</sup>

## Mechanism of Action

**Aspacytarabine** is designed to be inactive in its prodrug form, circulating in the bloodstream with reduced systemic toxicity.<sup>[1]</sup> The asparagine moiety is believed to facilitate uptake into leukemic cells. Once intracellular, the conjugate is cleaved, releasing the active cytotoxic agent, cytarabine.

The released cytarabine is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle. This inhibition of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells. The gradual intracellular release of cytarabine from **aspacytarabine** is intended to prolong the exposure of leukemic cells to the active drug while minimizing peak systemic concentrations and associated toxicities.<sup>[1]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ashpublications.org [ashpublications.org]
- 2. Aspacytarabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Aspacytarabine - Ayala Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. BioSight Completed Treatment of Patients in Astarabine™ Phase I/IIa Clinical Trial [prnewswire.com]
- 5. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Aspacytarabine (BST-236): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605640#aspacytarabine-bst-236-discovery-and-development-history\]](https://www.benchchem.com/product/b605640#aspacytarabine-bst-236-discovery-and-development-history)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)